2-Propylpyridine
Overview
Description
2-Propylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, where a propyl group is attached to the second carbon of the pyridine ring. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylpyridine can be synthesized through several methods:
Wolff-Kishner Reduction: This method involves the reduction of propionyl pyridine, yielding exclusively the alpha-isomer if the intermediate alpha was used.
Reaction with n-Propylbromide: Pyridine reacts with n-propylbromide to produce a mixture of alpha- and gamma-isomers.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Propylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various alkylated pyridines .
Scientific Research Applications
2-Propylpyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
2-Ethylpyridine: Similar in structure but with an ethyl group instead of a propyl group.
2-Methylpyridine: Contains a methyl group at the second position of the pyridine ring.
2-Isopropylpyridine: Features an isopropyl group at the second position.
Uniqueness of 2-Propylpyridine: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its propyl group provides different steric and electronic effects compared to other alkyl-substituted pyridines, influencing its reactivity and applications .
Properties
IUPAC Name |
2-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALIKXMLIAOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060751 | |
Record name | 2-Propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Tobacco, nutty aroma | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.907-0.917 | |
Record name | 2-Propylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
622-39-9 | |
Record name | 2-Propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propylpyridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylpyridine | |
Source | DTP/NCI | |
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Record name | Pyridine, 2-propyl- | |
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Record name | 2-Propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N6AX0B7PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2 °C | |
Record name | 2-Propylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-propylpyridine?
A1: The molecular formula of this compound is C8H11N, and its molecular weight is 121.18 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound?
A: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in complex mixtures, such as food products [, ]. Additionally, Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy can be used to study the internal rotation around the Pt-N bond in platinum complexes containing this compound as a ligand [].
Q3: Has this compound been identified in any natural sources?
A: Yes, this compound has been identified as a component of both spearmint and peppermint essential oils [, ].
Q4: How does the structure of this compound influence its sorption into low-density polyethylene (LDPE)?
A: Research indicates that the sorption of this compound into LDPE is greatly affected by pH []. As pH increases, the sorption of this compound also increases. This behavior is attributed to the compound's pKa and its affinity for LDPE. The un-ionized form of this compound shows a higher affinity for the LDPE matrix compared to its ionized form.
Q5: Can this compound participate in alkylation reactions?
A: Yes, this compound can be synthesized via the alkylation of α-picoline (2-methylpyridine) with ethanol in the presence of ammonium halide catalysts at elevated temperatures (320-335 °C) []. This reaction yields both this compound and 2-ethyl-6-methylpyridine.
Q6: How does alkylation affect the energy transfer dynamics of substituted pyridines in collisions with CO2?
A: Studies using highly vibrationally excited this compound reveal that alkylation influences the amount of energy transferred to CO2 during collisions []. Compared to pyridine, this compound transfers less rotational and translational energy to CO2. Interestingly, this compound exhibits a higher probability for strong collisional energy transfer compared to 2-ethylpyridine. This difference is attributed to the increased flexibility of the longer propyl chain, leading to higher state densities that enhance energy loss through strong collisions.
Q7: Has this compound been used in the context of model reactions relevant to food chemistry?
A: Yes, this compound has been identified as a product in model systems designed to study the interactions between lipid oxidation products and amino acids during cooking []. Specifically, it was detected in reactions involving (2E,4E)-decadienal and either lysine or glycine, suggesting a potential role for these reactions in the development of flavor in cooked foods.
Q8: Does this compound play a role in the development of warmed-over flavor (WOF) in surimi gels?
A: While this compound was identified as a volatile component in surimi gels, omission studies did not pinpoint it as a primary contributor to the undesirable warmed-over flavor []. The primary contributors to WOF in surimi gels were found to be specific aldehydes, ketones, sulfur-containing compounds, and other heterocyclic compounds.
Q9: Can this compound be used in the construction of stimuli-responsive nanocontainers?
A: Yes, this compound has been successfully loaded and released from redox-responsive poly(ferrocenylsilane) (PFS) nanocontainers []. These nanocontainers are designed to release their contents upon oxidation, either chemically or enzymatically.
Q10: Are there any known methods for synthesizing tritium-labeled this compound?
A: Yes, tritium-labeled this compound can be synthesized via the catalytic hydrogenation of its precursor, this compound, using tritium gas and Adams' catalyst []. This method allows for the incorporation of tritium into the ring structure of the molecule.
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